molecular formula C12H6N2O4S2 B184618 2,7-Dinitrothianthrene CAS No. 89844-71-3

2,7-Dinitrothianthrene

Cat. No.: B184618
CAS No.: 89844-71-3
M. Wt: 306.3 g/mol
InChI Key: AYWQEIJJQYDOER-UHFFFAOYSA-N
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Description

2,7-Dinitrothianthrene is a sulfur-containing heterocyclic compound characterized by a thianthrene backbone (two benzene rings fused via two sulfur atoms) with nitro (-NO₂) groups at the 2 and 7 positions. Thianthrenes are notable for their unique electronic properties, driven by sulfur’s electron-rich nature and substituents’ electronic effects.

Properties

CAS No.

89844-71-3

Molecular Formula

C12H6N2O4S2

Molecular Weight

306.3 g/mol

IUPAC Name

2,7-dinitrothianthrene

InChI

InChI=1S/C12H6N2O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H

InChI Key

AYWQEIJJQYDOER-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,7-Dinitrothianthrene with three categories of compounds: (1) nitro-substituted thianthrenes , (2) nitro-substituted polycyclic aromatic hydrocarbons (PAHs) , and (3) methyl-substituted phenanthrenes .

Table 1: Key Properties of this compound and Related Compounds

Compound Structure/Substituents Molecular Weight (g/mol) Reactivity/Observations Reference
This compound Thianthrene, 2,7-diNO₂ Not explicitly provided Expected high electron deficiency due to -NO₂; potential for additive compound formation (inferred) -
2,3-Dinitrothianthrene Thianthrene, 2,3-diNO₂ - Low-yielding oxidation to sulfoxides; electron-rich sulfur atoms influence reactivity
2,7-Dinitrophenanthraquinone Phenanthraquinone, 2,7-diNO₂ - Forms 1:1 or 1:2 additive compounds with acenaphthene (m.p. 255°C), fluorene (m.p. 270°C), and anthracene (m.p. 250°C)
2,7-Dimethylphenanthrene Phenanthrene, 2,7-diCH₃ 206.28 Higher symmetry than 2,4-dimethyl isomer; steric effects may limit reactivity
2,4-Dimethylphenanthrene Phenanthrene, 2,4-diCH₃ 206.28 Asymmetric substitution; distinct crystallographic properties

Key Findings:

Electronic Effects: The nitro groups in this compound likely induce strong electron-withdrawing effects, reducing sulfur’s electron density compared to unsubstituted thianthrene. This contrasts with 2,3-Dinitrothianthrene, where one sulfur atom remains electron-rich, enabling selective oxidation to sulfoxides (albeit in low yields) . In 2,7-Dinitrophenanthraquinone, nitro groups enhance stability, facilitating crystalline additive compounds with aromatic hydrocarbons (e.g., acenaphthene, m.p. 255°C) .

Synthetic Challenges :

  • Thianthrenes with nitro substituents, such as 2,3-Dinitrothianthrene, exhibit low reaction yields during oxidation (e.g., 9%–15% for sulfoxide formation) due to competing pathways . Similar challenges may apply to this compound.

Structural Comparisons :

  • Symmetric substitution (e.g., 2,7-dimethylphenanthrene) often improves crystallinity and thermal stability compared to asymmetric analogs (e.g., 2,4-dimethylphenanthrene) . By analogy, this compound’s symmetry may enhance its suitability for crystal engineering.

In contrast, methyl-substituted phenanthrenes are less reactive and may serve as scaffolds for pharmaceuticals .

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